molecular formula C14H9ClF3NO2 B1472926 Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1432053-86-5

Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate

Cat. No. B1472926
CAS RN: 1432053-86-5
M. Wt: 315.67 g/mol
InChI Key: NDTSEQBEAGTZSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-(trifluoromethyl)benzoate” involves the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 . More detailed synthesis methods and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, can be found in a review .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethyl)benzoate” is represented by the linear formula CF3C6H4CO2CH3 . The molecular weight is 204.15 .


Chemical Reactions Analysis

The reduction of “Methyl 4-(trifluoromethyl)benzoate” is catalyzed by MoO2Cl2 .


Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 , a boiling point of 94-95 °C/21 mmHg , a melting point of 13-14 °C , and a density of 1.268 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group in this compound is significant in pharmaceuticals. Compounds with this group have been found to exhibit numerous pharmacological activities. The presence of fluorine atoms can affect the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals . Therefore, this compound could be used in the synthesis of new drug molecules, especially those targeting diseases where modification of lipophilicity and metabolic stability is crucial.

Safety and Hazards

“Methyl 4-(trifluoromethyl)benzoate” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces and not smoking. It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSEQBEAGTZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148438
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate

CAS RN

1432053-86-5
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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